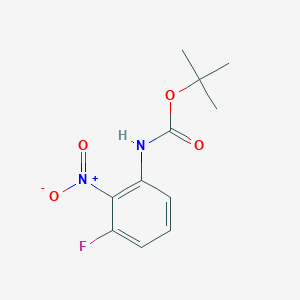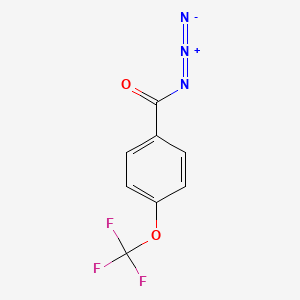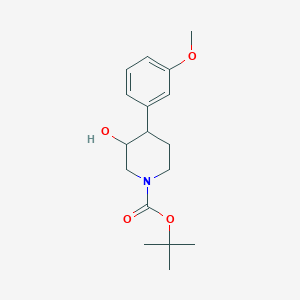
2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide is an organic compound with a complex structure that includes an amide group, a dimethylamino group, and a phenoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-amino-3-methylphenol with chloroacetyl chloride to form 4-amino-3-methylphenoxyacetyl chloride. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Applications De Recherche Scientifique
2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxyacetamide moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl 4-amino-3-methylphenol
- N,N-dimethyl 4-amino-3-methylphenoxyacetic acid
- N,N-dimethyl 4-amino-3-methylphenoxyethylamine
Uniqueness
2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-(4-amino-3-methylphenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-9(4-5-10(8)12)15-7-11(14)13(2)3/h4-6H,7,12H2,1-3H3 |
Clé InChI |
GVUUPIGQSUZOIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)N(C)C)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B8718275.png)

![4-Methylthiothieno[3,4-d]pyrimidine](/img/structure/B8718307.png)
![6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8718309.png)



![3-Amino-7-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8718331.png)


